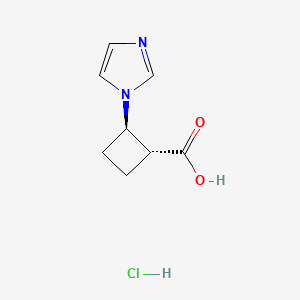

(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride” is similar in structure . It has a molecular weight of 179.65 and is stored at room temperature in an inert atmosphere .

Synthesis Analysis

There’s a patent that describes a method for preparing a compound with a similar structure . The method involves mixing two compounds in their neutral state (i.e., they are not salts) as starting materials . This method is said to simplify the synthesis of the compound, leading to a reduction in the viscosity of the reaction medium and improving product yield and/or product purity .

Molecular Structure Analysis

The molecular structure of a similar compound, “(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride”, is given by the InChI Code: 1S/C7H13NO2.ClH/c8-6-4-2-1-3-5 (6)7 (9)10;/h5-6H,1-4,8H2, (H,9,10);1H/t5-,6-;/m1./s1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride”, include a molecular weight of 179.65, storage at room temperature in an inert atmosphere, and a solid physical form .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Development

The imidazole ring found in EN300-27685109 is a versatile scaffold in organic synthesis and drug development. It is often used as a precursor for synthesizing various biologically active molecules. The presence of both the imidazole and cyclobutane rings in this compound offers unique reactivity that can be exploited to create novel pharmaceuticals with potential therapeutic applications .

Amide Bond Formation

Carboxylic acids, such as EN300-27685109, play a crucial role in the synthesis of compound libraries due to their ability to undergo smooth amide bond formation. This reaction is fundamental in creating a diverse array of compounds, which can be screened for various biological activities. The carboxylic acid group in EN300-27685109 can react with amines to form amides, which are structural components of many drugs .

Scaffold for DNA-Encoded Library (DEL) Synthesis

EN300-27685109 can serve as a scaffold for the synthesis of DNA-Encoded Libraries (DEL). The orthogonal reactivity of its functional groups allows for selective reactions under mild conditions, making it suitable for DEL synthesis. DELs are a powerful tool in drug discovery, enabling the rapid screening of vast chemical spaces .

Screening Compounds and Fragments

The carboxyl function in EN300-27685109 makes it a valuable compound for screening purposes in drug discovery. Carboxylic acids are known to bind to “hot-spot” amino acid residues, which can be crucial for identifying hits against new and challenging biological targets .

Functional Materials

Compounds with imidazole rings, like EN300-27685109, are also used in the development of functional materials. These materials have applications in various fields, including electronics, photonics, and as components in sensors due to their unique electronic properties .

Catalysis

The imidazole moiety in EN300-27685109 can act as a ligand in catalytic systems. It can coordinate to metals and facilitate various catalytic reactions, including those important in green chemistry and sustainable processes .

Safety and Hazards

The safety information for a similar compound, “(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride”, includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Eigenschaften

IUPAC Name |

(1R,2R)-2-imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7(6)10-4-3-9-5-10;/h3-7H,1-2H2,(H,11,12);1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFGFQMMSCVXQA-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N2C=CN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(=O)O)N2C=CN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-chloropyridin-3-yl)sulfonyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2768898.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)

![methyl N-methyl-N-[4-(3,4,5,6-tetrachloropyridine-2-amido)phenyl]carbamate](/img/structure/B2768907.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)

![11-benzyl-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B2768917.png)

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)